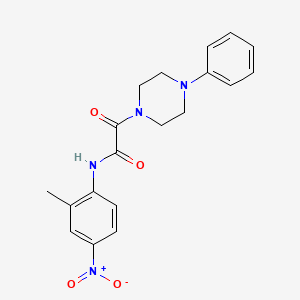

N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-14-13-16(23(26)27)7-8-17(14)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTACQFJYJAPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is tyrosinase , a copper-containing enzyme widely distributed in nature. Tyrosinase plays a crucial role in the biosynthesis of melanin, catalyzing the oxidation of l-tyrosine to l-dopa and the subsequent oxidation of l-dopa to dopaquinone.

Mode of Action

N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide acts as a competitive inhibitor of tyrosinase. It interacts with histidine groups that play crucial roles in the catalytic pocket of the enzyme. This interaction prevents the enzyme from catalyzing its normal reactions, thereby inhibiting the production of melanin.

Biochemical Pathways

The compound affects the melanin biosynthesis pathway by inhibiting the action of tyrosinase. This results in a decrease in the production of melanin, which can lead to a reduction in hyperpigmentation disorders.

Result of Action

The primary molecular effect of N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is the inhibition of tyrosinase, leading to a decrease in melanin production This can result in a reduction in hyperpigmentation disorders

Biological Activity

N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 299.34 g/mol

Research indicates that N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide exhibits several biological activities, primarily through its interaction with neurotransmitter systems and potential anti-inflammatory properties.

- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, particularly 5-HT and 5-HT, which are implicated in mood regulation and anxiety disorders. This interaction may contribute to anxiolytic effects observed in animal models.

- Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, potentially reducing oxidative stress in cellular models. This effect is significant as oxidative stress is a contributor to various diseases, including neurodegenerative disorders.

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, indicating a potential for use in treating inflammatory conditions.

Biological Activity Data

The biological activity of N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can be summarized as follows:

Case Studies

Several studies have highlighted the biological effects of this compound:

- Anxiolytic Effects in Rodents : In a controlled study, administration of the compound to rodents resulted in reduced anxiety-like behavior in elevated plus maze tests. The results indicated a dose-dependent response correlating with serotonin receptor modulation.

- Neuroprotective Properties : A study focusing on neurodegenerative disease models demonstrated that treatment with the compound resulted in decreased neuronal death and improved cognitive function metrics, suggesting potential therapeutic applications in diseases like Alzheimer's.

- Anti-inflammatory Response in In Vitro Models : In vitro assays using macrophage cell lines showed that the compound significantly reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several piperazine-acetamide derivatives, differing primarily in substituents on the aryl and piperazine groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., NO₂, Cl): The nitro group in the target compound enhances polarity and molecular weight compared to methyl or methoxy substituents (e.g., compound 17 in has MW 422.54 with a methoxy group) . Steric Effects: Bulkier substituents like benzothiazole (compound 3d in ) increase molecular weight and reduce solubility compared to simpler aryl groups .

Biological Activity Trends :

- Anticonvulsant Activity : Compounds with halogenated aryl groups (e.g., 3-chlorophenyl in ) show enhanced anticonvulsant efficacy, likely due to improved membrane permeability .

- Enzyme Inhibition : Thiazole-containing analogs (e.g., compound 14 in ) exhibit MMP inhibitory activity, suggesting the acetamide-piperazine scaffold’s versatility in targeting metalloproteinases .

Synthetic Methodology: Most analogs are synthesized via nucleophilic substitution between chloroacetamide intermediates and substituted piperazines under reflux conditions (e.g., ethanol, 9 hours) . The target compound likely follows a similar pathway.

Contradictions and Limitations

- Salt Forms : Some compounds (e.g., dihydrochloride salts in ) may exhibit altered solubility and bioavailability compared to free-base forms, complicating direct comparisons .

- Data Gaps : The target compound’s melting point and explicit biological data are absent in the evidence, necessitating extrapolation from structural analogs.

Q & A

Q. What are the critical steps and conditions for synthesizing N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide?

The synthesis involves multi-step reactions, including:

- Amide bond formation : Coupling 4-phenylpiperazine derivatives with activated carbonyl intermediates under anhydrous conditions.

- Nitrophenyl group introduction : Nitration of precursor aromatic rings using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Key challenges include avoiding over-nitration and ensuring regioselectivity in the nitrophenyl substitution.

Q. How can researchers validate the structural integrity of this compound?

Methodological approaches include:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and nitrophenyl aromatic protons (δ 8.0–8.5 ppm).

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers (<0.1 mM at pH 7.4). Co-solvents like PEG-400 or cyclodextrin derivatives improve bioavailability .

- Stability : Degrades in basic conditions (pH >9) via hydrolysis of the acetamide group. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Functional group modifications :

- Replace the 4-nitrophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance receptor binding affinity .

- Introduce bulky substituents on the piperazine ring to improve selectivity for serotonin/dopamine receptors .

- Biological assays :

- In vitro receptor binding assays : Screen against GPCR panels (e.g., 5-HT₁A, D₂) to identify target engagement .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 5-HT₁A inhibition ranging from 50 nM to 1 µM) may arise from:

- Assay variability : Standardize protocols (e.g., radioligand vs. fluorescence-based assays) .

- Compound purity : Validate via HPLC-MS to exclude impurities (>99% purity required for reproducible results) .

- Cell line specificity : Compare activity in transfected HEK293 vs. primary neuronal cells .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Molecular dynamics simulations : Predict logP (optimal range: 2–3) and polar surface area (<90 Ų) for BBB permeability .

- Docking studies : Identify key interactions (e.g., hydrogen bonding with Tyr7.43 of 5-HT₁A) to refine pharmacophore models .

- In silico ADMET : Use tools like SwissADME to prioritize derivatives with low hepatotoxicity and high bioavailability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Batch vs. flow chemistry : Continuous flow systems reduce reaction times and improve yield consistency (e.g., 65% → 85% yield) .

- Purification bottlenecks : Replace column chromatography with precipitation or membrane filtration for cost-effective scale-up .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm DMSO) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.